![molecular formula C17H20N2O4 B13896981 ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with an amino group and a methoxyphenylmethoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 2-amino-4-[(3-methoxyphenyl)methoxy]aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of catalysts and solvents that can be easily recycled also helps in making the process more efficient and environmentally friendly.
化学反应分析
Types of Reactions
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the original amino group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[2-amino-4-(methoxyphenyl)phenyl]carbamate: Lacks the methoxy group on the phenyl ring, which can affect its chemical reactivity and biological activity.
Ethyl N-[2-amino-4-(hydroxyphenyl)phenyl]carbamate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological molecules.
Ethyl N-[2-amino-4-(chlorophenyl)phenyl]carbamate: The presence of a chlorine atom can enhance its electron-withdrawing properties, affecting its chemical behavior and biological effects.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, contributing to its specific chemical and biological properties.
属性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O4/c1-3-22-17(20)19-16-8-7-14(10-15(16)18)23-11-12-5-4-6-13(9-12)21-2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI 键 |
WXGNIEICIYMCFL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



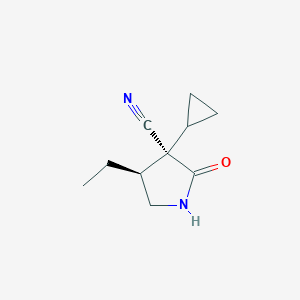
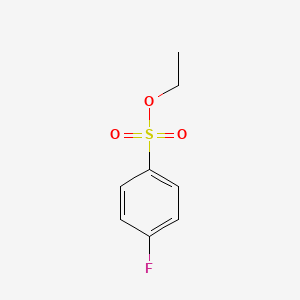
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
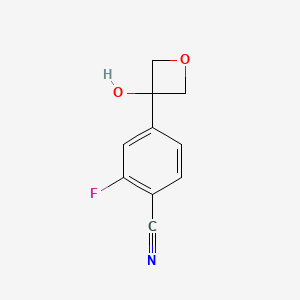

![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
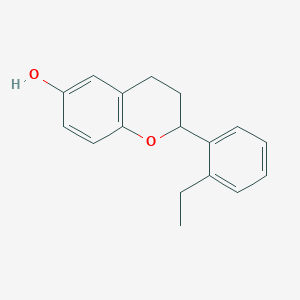
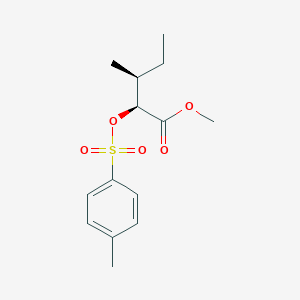

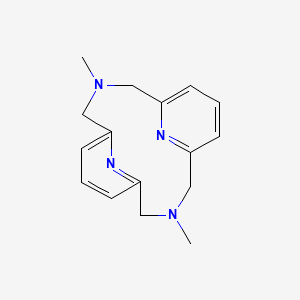
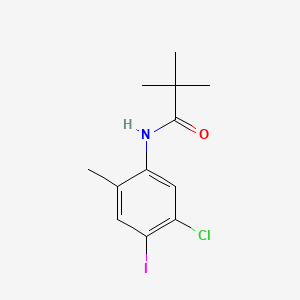
![6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
